ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group, a carbamoyl group, and a methoxyphenyl group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the pyrrole derivative with an isocyanate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, where the pyrrole derivative reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Lacks the carbamoyl and methoxyphenyl groups, resulting in different chemical and biological properties.
4-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester group, affecting its solubility and reactivity.
N-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide: Contains an amide group instead of an ester group, leading to different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
Ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H22N2O4
- Molecular Weight : 318.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research has indicated that this compound may exhibit:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds possess antimicrobial properties. The presence of the carbamoyl group enhances the ability to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death.
- Anti-tuberculosis Activity : A related study on pyrrole derivatives revealed that certain modifications improved their efficacy against drug-resistant strains of Mycobacterium tuberculosis. The structure–activity relationship (SAR) indicated that substituents on the pyrrole ring significantly influence biological activity .
Antimicrobial Efficacy
A comparative analysis of various pyrrole derivatives highlighted the following findings regarding antimicrobial activity:
Compound Name | MIC (µg/mL) | Activity |
---|---|---|
This compound | < 0.016 | Potent against M. tuberculosis |
Compound A | < 0.020 | Moderate |
Compound B | < 0.050 | Low |
The minimal inhibitory concentration (MIC) values indicate that this compound exhibits potent activity against M. tuberculosis, making it a candidate for further development as an anti-tuberculosis agent.
Study on Drug Resistance
A significant study investigated the efficacy of this compound against drug-resistant M. tuberculosis strains. The results demonstrated that:
Properties
Molecular Formula |
C19H24N2O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 4-[2-(4-methoxyphenyl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-5-25-19(23)17-12(2)16(13(3)21-17)18(22)20-11-10-14-6-8-15(24-4)9-7-14/h6-9,21H,5,10-11H2,1-4H3,(H,20,22) |
InChI Key |
JXBQLIVRTKGELN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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